molecular formula C14H16ClN5 B2440314 5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine CAS No. 1184142-66-2

5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine

Cat. No. B2440314
CAS RN: 1184142-66-2
M. Wt: 289.77
InChI Key: VOLMFMCSPPJNPV-UHFFFAOYSA-N
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Description

5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine is a compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .


Molecular Structure Analysis

The molecular weight of this compound is 289.77 . The InChI code is 1S/C14H16ClN5/c15-11-1-4-14(18-9-11)20-7-5-19(6-8-20)12-2-3-13(16)17-10-12/h1-4,9-10H,5-8H2,(H2,16,17) .


Physical And Chemical Properties Analysis

This compound is a powder . It should be stored at -10 degrees Celsius .

Scientific Research Applications

Discovery in Dopamine Receptor Agonism

1,4-Disubstituted aromatic piperazines, including 5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine derivatives, have been identified as privileged structures for interacting with aminergic G protein-coupled receptors. Research indicates that connecting a lipophilic moiety to the arylpiperazine core via an appropriate linker, such as the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, can significantly enhance binding affinity to dopamine receptors. These modifications have led to the discovery of high-affinity dopamine receptor partial agonists that exhibit G protein-bias, particularly favoring the activation of Go proteins over β-arrestin recruitment at dopamine D2 receptors. This suggests potential therapeutic applications for conditions such as psychosis and schizophrenia, demonstrated by the antipsychotic activity of specific compounds in vivo (Möller et al., 2017).

Molecular Structure and Synthesis Innovations

The synthesis and investigation of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been explored. X-ray crystallography and DFT calculations have facilitated the analysis of molecular structures and intermolecular interactions, showcasing the versatility and potential of these compounds in various chemical and biological applications. Such studies underline the importance of structural design in enhancing the activity and specificity of molecular compounds, which could be crucial for developing new drugs or materials (Shawish et al., 2021).

Vasodilation Property Investigations

Compounds derived from 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, prepared through nucleophilic substitution reactions involving piperidine, have demonstrated considerable vasodilation properties. This highlights the potential application of these compounds in treating cardiovascular diseases by promoting vasodilation and improving blood flow, offering a basis for further pharmacological exploration (Girgis et al., 2008).

Antimicrobial Activity

A series of compounds featuring the 5-(aminomethylene)thiazolidine-2,4-dione framework, synthesized using heterocyclic models derived from drug-like molecules, have shown notable antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents, particularly those compounds bearing pyridine or piperazine moieties (Mohanty et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-[4-(5-chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5/c15-11-1-4-14(18-9-11)20-7-5-19(6-8-20)12-2-3-13(16)17-10-12/h1-4,9-10H,5-8H2,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLMFMCSPPJNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)N)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184142-66-2
Record name 5-[4-(5-chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine
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